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Compound of Interest

Compound Name: Fmoc-Asp(ODmab)-OH

Cat. No.: B613555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Asp(ODmab)-OH,

a crucial building block in solid-phase peptide synthesis (SPPS). This document details its

chemical properties, applications, and provides explicit experimental protocols for its use,

catering to the needs of researchers and professionals in drug development and peptide

chemistry.

Core Concepts: Structure and Functionality
Fmoc-Asp(ODmab)-OH, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-L-

aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl)

ester, is a derivative of aspartic acid. It features two key protecting groups: the base-labile

Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine and the selectively cleavable

ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) group on

the β-carboxyl side chain.

The Fmoc group provides temporary protection of the alpha-amino group, which is removed at

each cycle of peptide synthesis under mild basic conditions, typically with piperidine. The

ODmab group, on the other hand, is a "quasi-orthogonal" protecting group. It is stable to the

piperidine treatment used for Fmoc removal but can be selectively cleaved on-resin using a

dilute solution of hydrazine.[1][2] This unique feature allows for specific modifications of the

aspartic acid side chain, such as on-resin cyclization to form lactam bridges or the synthesis of

N-linked glycopeptides, while the peptide remains attached to the solid support.[1][2]
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Quantitative Data
The following table summarizes the key quantitative data for Fmoc-Asp(ODmab)-OH,

compiled from various suppliers.

Property Value References

CAS Number 269066-08-2 [1]

Molecular Formula C₃₉H₄₂N₂O₈

Molecular Weight 666.76 g/mol

Appearance
White to off-white or yellowish

powder

Purity (TLC) ≥98%

Purity (HPLC) >98.00%

Enantiomeric Purity ≥ 99.5 % (a/a)

Solubility Soluble in DMSO

Storage Store at -20°C

Experimental Protocols
Detailed methodologies for the key experimental steps involving Fmoc-Asp(ODmab)-OH in

Fmoc-based solid-phase peptide synthesis are provided below.

General Fmoc-SPPS Cycle
The incorporation of Fmoc-Asp(ODmab)-OH follows the standard cycle of Fmoc-SPPS.

Protocol:

Resin Swelling: Swell the desired solid-phase resin (e.g., Rink Amide, Wang resin) in N,N-

dimethylformamide (DMF) for at least 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this

step once.

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the

cleaved Fmoc-adduct.

Coupling: Proceed with the coupling of the next Fmoc-protected amino acid.

Washing: Wash the resin with DMF (3-5 times).

Repeat steps 2-5 for each amino acid in the peptide sequence.

Coupling of Fmoc-Asp(ODmab)-OH
Protocol:

Activation: Pre-activate Fmoc-Asp(ODmab)-OH (3-5 equivalents relative to resin loading)

with a suitable coupling agent such as HATU (3 eq.), HBTU (3 eq.), or DIC/HOBt (3 eq.

each) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10

eq.). The activation is typically rapid (a few minutes).

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature

with gentle agitation.

Monitoring: The completion of the coupling can be monitored using a qualitative test such as

the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete

reaction.

Washing: After complete coupling, thoroughly wash the resin with DMF (3-5 times).

Selective On-Resin Cleavage of the ODmab Protecting
Group
This protocol allows for the deprotection of the aspartic acid side chain while the peptide

remains attached to the resin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b613555?utm_src=pdf-body
https://www.benchchem.com/product/b613555?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Resin Preparation: After the desired peptide sequence has been assembled, ensure the N-

terminal Fmoc group is removed. Wash the peptide-resin with DMF.

Cleavage Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

Deprotection Reaction: Treat the peptide-resin with the 2% hydrazine/DMF solution. Perform

the reaction in a well-ventilated fume hood. The reaction is typically carried out for a short

duration (e.g., 3-5 minutes, repeated multiple times if necessary).

Monitoring: The cleavage of the Dmab group can be monitored spectrophotometrically by

detecting the release of the indazole byproduct, which has a UV absorbance maximum

around 290 nm.

Washing: Once the cleavage is complete, thoroughly wash the resin with DMF (5-7 times) to

remove all traces of hydrazine and the cleavage byproducts.

Further On-Resin Chemistry: The deprotected aspartic acid side chain is now available for

subsequent on-resin modifications, such as cyclization or glycosylation.

Final Cleavage from the Resin and Global Deprotection
This final step cleaves the synthesized peptide from the solid support and removes all

remaining acid-labile side-chain protecting groups.

Protocol:

Resin Preparation: After completion of the synthesis and any on-resin modifications, wash

the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective cocktail is

Reagent K, which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-

ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. Another common cocktail is

TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.
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Reaction Time: Gently agitate the mixture at room temperature for 2-4 hours.

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the

filtrate by adding cold diethyl ether.

Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the

crude peptide. The peptide can then be purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Mandatory Visualizations
Experimental Workflows
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Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
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Peptide-Resin with
Fmoc-Asp(ODmab)-OH incorporated
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Caption: Workflow for selective on-resin cleavage of the ODmab group.

Logical Relationships
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Fmoc Group ODmab Group Acid-Labile Groups
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Caption: Orthogonality of protecting groups in Fmoc-SPPS.

Potential Side Reactions
A notable side reaction associated with aspartic acid residues in peptide synthesis is the

formation of aspartimide. This occurs through the cyclization of the peptide backbone,

particularly when the subsequent amino acid is glycine, serine, or asparagine. The basic

conditions of Fmoc deprotection can promote this side reaction. While the ODmab group is

designed to be stable under these conditions, careful monitoring and optimization of synthesis

parameters are recommended to minimize this and other potential side reactions.

Conclusion
Fmoc-Asp(ODmab)-OH is an invaluable tool for the synthesis of complex peptides, particularly

those requiring on-resin side-chain modification. Its unique quasi-orthogonal protection scheme

allows for a high degree of synthetic flexibility. By following the detailed protocols and

understanding the chemical principles outlined in this guide, researchers can effectively utilize

this versatile building block in their drug discovery and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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